molecular formula C8H11NO2 B189946 2-(2-Methoxypyridin-4-yl)ethanol CAS No. 195819-22-8

2-(2-Methoxypyridin-4-yl)ethanol

Cat. No. B189946
M. Wt: 153.18 g/mol
InChI Key: UPUQEDRMMJOAKD-UHFFFAOYSA-N
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Description

“2-(2-Methoxypyridin-4-yl)ethanol” is a chemical compound that is related to a class of compounds known as pyridines . Pyridines are aromatic heterocyclic compounds, similar to benzene, but with one CH group replaced by a nitrogen atom . The methoxy group (-OCH3) and the ethanol group (-CH2CH2OH) are functional groups attached to the pyridine ring .


Molecular Structure Analysis

The molecular structure of “2-(2-Methoxypyridin-4-yl)ethanol” consists of a pyridine ring with a methoxy group and an ethanol group attached to it . The exact positions of these groups on the pyridine ring can be determined by the numbering of the carbon atoms in the ring . Unfortunately, the specific 3D structure or other detailed structural information for this compound is not available in the retrieved resources.

Scientific Research Applications

Tautomerism and Structural Analysis

2-(2-Methoxypyridin-4-yl)ethanol and its derivatives play a significant role in understanding tautomerism. Hertog and Buurman (2010) explored the tautomeric structures of 2,4-dihydroxypyridine and its derivatives, including 2-hydroxy-4-methoxypyridine and 4-methoxy-N-methylpyridone-2, contributing to the understanding of the predominant tautomeric structures in aqueous ethanol solutions (Hertog & Buurman, 2010).

Application in Polymer Chemistry

Elladiou and Patrickios (2012) demonstrated that 2-(pyridin-2-yl)ethanol, a close relative of 2-(2-Methoxypyridin-4-yl)ethanol, can serve as an effective protecting group for carboxylic acids in polymer chemistry. This compound, when used in the synthesis of 2-(pyridin-2-yl)ethyl methacrylate, allows for the selective removal of the protecting group post-polymerization, showcasing its utility in the polymer community (Elladiou & Patrickios, 2012).

Solvation Studies under Subcritical Conditions

Antipova et al. (2020) investigated the solvation properties of 2-methoxy-4-(2′-hydroxypropyl)phenol, a compound structurally similar to 2-(2-Methoxypyridin-4-yl)ethanol, in ethanol-water solutions under subcritical conditions. Their study using molecular dynamics offered insights into the formation of hydrogen bonds and the stability of solvate complexes, enhancing the understanding of solvation dynamics in mixed solvent systems (Antipova et al., 2020).

Catalysis in Organic Synthesis

Zulu et al. (2020) explored the use of pyridyl imine ligands, closely related to 2-(2-Methoxypyridin-4-yl)ethanol, in the methoxycarbonylation of olefins. Their research indicated that these ligands, when reacted with palladium complexes, form effective catalysts for the synthesis of various esters, demonstrating the potential of such compounds in catalytic processes (Zulu et al., 2020).

Photophysical Properties

Hagimori et al. (2019) conducted a comprehensive study on the photophysical properties of methoxypyridine compounds, including 2-methoxy- and 2-morpholino pyridine. Their research highlighted the high fluorescence quantum yields of these compounds in various solvents, indicating their potential applications in fluorescence-based technologies (Hagimori et al., 2019).

Analytical Chemistry

Brandt et al. (2004) characterized the Speeter and Anthony synthetic route to 5-Methoxy-N,N-diisopropyltryptamine, involving intermediates structurally similar to 2-(2-Methoxypyridin-4-yl)ethanol. This study provides valuable insights into the analytical aspects of synthetic routes in psychoactive compound synthesis (Brandt et al., 2004).

properties

IUPAC Name

2-(2-methoxypyridin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-8-6-7(3-5-10)2-4-9-8/h2,4,6,10H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUQEDRMMJOAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxypyridin-4-yl)ethanol

Synthesis routes and methods

Procedure details

To a stirred solution of 2-methoxy-4-methylpyridine (6 g, 49 mmol) in anhydrous THF (200 mL) at −78° C. under nitrogen was added dropwise 29.4 mL (73.5 mmol) of n-BuLi (2.5 M solution in hexanes). The mixture was stirred at −78° C. for 1 h, and then warmed slowly to 0° C. and stirred at 0° C. for 30 min. The mixture was recooled to −78° C. and paraformaldehyde (10 g) was added in one portion. The mixture was warmed slowly to room temperature and stirred at room temperature for 8 h. The reaction was quenched by addition of saturated aq. NH4Cl and extracted with EtOAc (150 mL×3). The combined organic layers were washed with brine, dried (MgSO4), and concentrated. The residue was purified by chromatography with hexane/EtOAc (2:1) to afford 4-(2-hydroxyethyl)-2-methoxypyridine as a colorless oil (3.8 g, 51%). 1H NMR (CDCl3) δ 8.06 (d, 1H, J=5.1 Hz), 6.77 (d, 1H, J=5.1 Hz), 6.62 (s, 1H), 3.92 (s, 3H), 3.87 (t, 2H, J=6.6 Hz), 2.81 (t, 2H, J=6.6 Hz), 1.98 (br s, 1H); 13C NMR (CDCl3) δ 164.48, 150.63, 146.71, 117.76, 110.91, 62.43, 53.34, 38.30. MS m/z (%): 153 (M, 73), 152 (100), 123 (48).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
29.4 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Chen, FW Goldberg, J Xiong, S Wang - Synthesis, 2014 - thieme-connect.com
Nine R/S pairs of 2-heteroaromatic-substituted 1,2-amino alcohols were synthesized through 1,2-nucleophilic addition between chiral N-(tert-butylsulfinyl)imines and heteroaromatic …
Number of citations: 8 www.thieme-connect.com

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